molecular formula C10H12ClN3O B1380063 [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride CAS No. 1461713-84-7

[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride

Cat. No.: B1380063
CAS No.: 1461713-84-7
M. Wt: 225.67 g/mol
InChI Key: LYAYLCFATQZTHF-UHFFFAOYSA-N
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Description

[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Substitution Reactions: The phenyl group is introduced through substitution reactions, often using halogenated benzene derivatives.

    Amination: The methanamine group is introduced via amination reactions, where the oxadiazole derivative is reacted with an amine source.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring or the phenyl group, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents,

Properties

IUPAC Name

[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAYLCFATQZTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461713-84-7
Record name [4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride
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